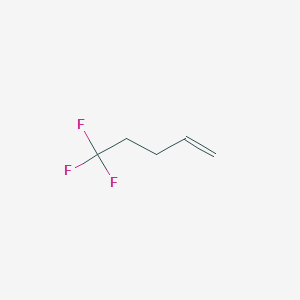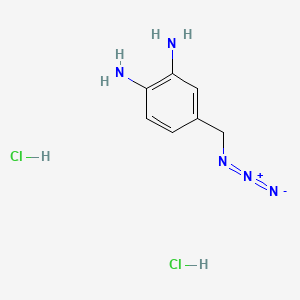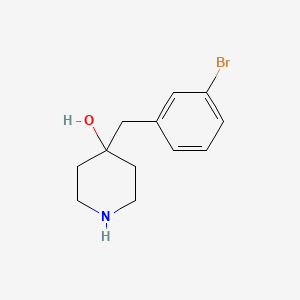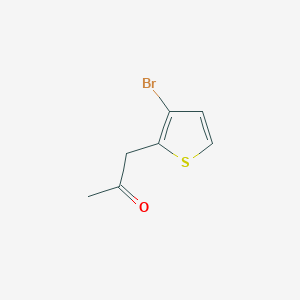
4-Chloro-7-iodo-3-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-iodo-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4ClIN2O2. It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its wide range of biological activities. The compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the quinoline ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloroquinoline followed by iodination. The nitration can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The iodination step involves the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-iodo-3-nitroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under reflux conditions.
Reduction: Reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Reduction: 4-Chloro-7-iodo-3-aminoquinoline.
Oxidation: Quinoline N-oxides.
Aplicaciones Científicas De Investigación
4-Chloro-7-iodo-3-nitroquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-iodo-3-nitroquinoline is primarily based on its ability to interact with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects. The chlorine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinoline: Lacks the iodine and nitro groups, making it less reactive in certain chemical transformations.
7-Iodoquinoline: Lacks the chlorine and nitro groups, resulting in different reactivity and biological activity.
3-Nitroquinoline: Lacks the chlorine and iodine groups, affecting its chemical and biological properties.
Uniqueness
4-Chloro-7-iodo-3-nitroquinoline is unique due to the presence of all three functional groups (chlorine, iodine, and nitro) on the quinoline ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various scientific applications .
Propiedades
Fórmula molecular |
C9H4ClIN2O2 |
|---|---|
Peso molecular |
334.50 g/mol |
Nombre IUPAC |
4-chloro-7-iodo-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClIN2O2/c10-9-6-2-1-5(11)3-7(6)12-4-8(9)13(14)15/h1-4H |
Clave InChI |
UUWKNEPAGXBUGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN=C2C=C1I)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)











